molecular formula C22H16F2N4 B188619 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- CAS No. 77796-15-7

4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)-

カタログ番号 B188619
CAS番号: 77796-15-7
分子量: 374.4 g/mol
InChIキー: LIOUWBIBAYQJIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- is a benzodiazepine derivative that has attracted attention due to its potential applications in scientific research. This compound exhibits unique biochemical and physiological effects that make it a valuable tool for studying various biological processes. In

作用機序

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- involves binding to the benzodiazepine site of GABA-A receptors. This binding leads to an increase in the affinity of GABA for its binding site on the receptor, resulting in an increase in the frequency of chloride ion channel opening and subsequent hyperpolarization of the neuron. This hyperpolarization leads to a decrease in neuronal excitability, which can have anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- are primarily mediated through its interaction with GABA-A receptors. This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It can also enhance the effects of other drugs that act on GABAergic neurotransmission, such as barbiturates and ethanol.

実験室実験の利点と制限

The advantages of using 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- in lab experiments include its high selectivity for the benzodiazepine site of GABA-A receptors, its potentiation of GABAergic neurotransmission, and its ability to enhance the effects of other drugs that act on GABAergic neurotransmission. However, its limitations include its potential for inducing sedation and its narrow therapeutic index, which can make it difficult to use in certain experimental conditions.

将来の方向性

There are several future directions for the use of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- in scientific research. One direction is to investigate its potential for treating anxiety, epilepsy, and sleep disorders in humans. Another direction is to explore its effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, this compound can be used to study the role of GABA-A receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Conclusion:
In conclusion, 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- is a benzodiazepine derivative that has potential applications in scientific research. Its selective binding to the benzodiazepine site of GABA-A receptors makes it a valuable tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. Its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting compound for further study in the field of neuroscience.

合成法

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- involves the reaction of 4-(4-fluorophenyl)-6-(3-pyridinyl)-1,2,4-triazolo[4,3-a] benzazepine with 9-fluoro-5,6-dihydro-6-(4-fluorophenyl)-1-(3-pyridinyl)-2-(1H)-quinolinone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a pure product with high yield.

科学的研究の応用

4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)- has a wide range of applications in scientific research. It is commonly used as a pharmacological tool to study the function of GABA-A receptors, which are involved in the regulation of neuronal excitability. This compound has been shown to bind selectively to the benzodiazepine site of GABA-A receptors, leading to potentiation of GABAergic neurotransmission. This effect can be used to investigate the role of GABA-A receptors in various physiological and pathological conditions, such as anxiety, epilepsy, and sleep disorders.

特性

CAS番号

77796-15-7

製品名

4H-(1,2,4)Triazolo(4,3-a)(1)benzazepine, 5,6-dihydro-9-fluoro-6-(4-fluorophenyl)-1-(3-pyridinyl)-

分子式

C22H16F2N4

分子量

374.4 g/mol

IUPAC名

9-fluoro-6-(4-fluorophenyl)-1-pyridin-3-yl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine

InChI

InChI=1S/C22H16F2N4/c23-16-5-3-14(4-6-16)18-9-10-21-26-27-22(15-2-1-11-25-13-15)28(21)20-12-17(24)7-8-19(18)20/h1-8,11-13,18H,9-10H2

InChIキー

LIOUWBIBAYQJIE-UHFFFAOYSA-N

SMILES

C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CN=CC=C5

正規SMILES

C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CN=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。